
SPOP-IN-6b
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SPOP-IN-6b is a chemical compound known for its role as an inhibitor of speckle-type POZ protein (SPOP). This compound has shown significant potential in scientific research, particularly in the study of renal cancer. This compound has an inhibitory concentration (IC50) of 3.58 micromolar, making it a potent inhibitor of SPOP .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SPOP-IN-6b involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving pyrido-pyrimidine derivatives.
Functional Group Introduction: Various functional groups, such as morpholinopropyl and phenethyl groups, are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process typically involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors, ensuring precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using industrial-scale chromatography and recrystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for scientific research.
化学反応の分析
Types of Reactions
SPOP-IN-6b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different analogs of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various analogs of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .
科学的研究の応用
In Vitro and In Vivo Studies
-
In Vitro Studies :
- SPOP-IN-6b has demonstrated the ability to inhibit cell proliferation in ccRCC cell lines at micromolar concentrations. Its efficacy was validated through various assays, including MTT assays, which measure cell viability .
- The compound specifically targets the oncogenic functions of SPOP without significantly affecting normal cells, indicating a degree of selectivity that is advantageous for therapeutic applications .
- In Vivo Studies :
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of SPOP inhibitors has revealed that modifications to the chemical structure of compounds similar to this compound can enhance their inhibitory potency and selectivity. For instance, analogues of this compound have been synthesized and tested for improved binding affinity to the target proteins .
Case Study 1: Clear Cell Renal Cell Carcinoma
In a study focusing on ccRCC, researchers utilized this compound to investigate its effects on tumor growth and signaling pathways. The results indicated that treatment with the compound led to a reduction in tumor size and altered expression levels of key proteins involved in cell cycle regulation and apoptosis .
Case Study 2: Prostate Cancer
Another study explored the role of SPOP mutations in prostate cancer and assessed the impact of this compound on metabolic pathways associated with this malignancy. The findings suggested that inhibiting SPOP activity could reverse some metabolic alterations linked to cancer progression .
Data Tables
作用機序
SPOP-IN-6b exerts its effects by inhibiting the activity of speckle-type POZ protein (SPOP). SPOP is a substrate-binding adaptor of the CULLIN3/RING-box1 E3 ubiquitin ligase complex. By inhibiting SPOP, this compound prevents the ubiquitination and subsequent degradation of target proteins such as phosphatase and tensin homolog (PTEN) and dual-specificity phosphatase 7 (DUSP7). This leads to increased levels of these proteins, which can suppress tumor growth and proliferation .
類似化合物との比較
SPOP-IN-6b is unique compared to other SPOP inhibitors due to its high potency and specificity. Similar compounds include:
This compound hydrochloride: A hydrochloride salt form of this compound with similar inhibitory properties.
This compound dihydrochloride: Another salt form with enhanced solubility.
Compound 6lc: A related compound that also inhibits SPOP but with different structural features and potentially different biological activities
This compound stands out due to its well-characterized mechanism of action and its effectiveness in preclinical models of renal cancer .
生物活性
SPOP-IN-6b is a small molecule inhibitor targeting the Speckle-type POZ protein (SPOP), which plays a significant role in various cancer types, particularly in clear-cell renal cell carcinoma (ccRCC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of SPOP
SPOP is an E3 ubiquitin ligase that regulates protein degradation through the ubiquitin-proteasome pathway. It is involved in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Dysregulation or mutations in SPOP have been implicated in multiple cancers, making it a critical target for therapeutic intervention.
This compound inhibits the activity of SPOP by disrupting its interaction with substrate proteins. This inhibition leads to the stabilization of oncoproteins such as PTEN (phosphatase and tensin homolog), which is crucial for tumor suppression. The compound has been shown to reduce cell viability and inhibit colony formation in ccRCC cell lines that overexpress cytoplasmic SPOP.
Key Findings:
- Inhibition of Protein Interactions : this compound disrupts the binding of SPOP to PTEN, resulting in decreased ubiquitination of PTEN and increased levels of this tumor suppressor protein .
- Impact on Signaling Pathways : Treatment with this compound leads to reduced phosphorylation of AKT and ERK, key signaling molecules involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted for SPOP inhibitors, including this compound. The structure of this compound has been optimized to enhance its binding affinity and inhibitory potency against SPOP.
Compound | Binding Affinity (kcal/mol) | Activity | Notes |
---|---|---|---|
This compound | -8.40 | Moderate | Initial candidate with low affinity |
6lc | -9.50 | High | Superior activity compared to 6b |
The SAR studies indicate that modifications to the chemical structure can significantly impact the inhibitory effectiveness against SPOP, highlighting the potential for further development of more potent analogues .
In Vitro and In Vivo Studies
This compound has been evaluated through both in vitro and in vivo studies:
- In Vitro Studies : MTT assays demonstrated that this compound effectively inhibits the growth of ccRCC cells at micromolar concentrations. The compound's effects on cell viability were dose-dependent.
- In Vivo Studies : Preliminary animal studies indicated that this compound could inhibit tumor growth without significant toxicity, suggesting a favorable therapeutic window for further clinical development .
Case Studies
Several case studies have explored the implications of targeting SPOP in cancer therapy:
- Clear-Cell Renal Cell Carcinoma : In ccRCC models, inhibition of SPOP using compounds like this compound has shown promise in reversing tumorigenesis by restoring normal levels of PTEN and inhibiting oncogenic signaling pathways .
- Prostate Cancer : Research indicates that mutations in SPOP are prevalent in prostate cancer. Targeting these mutations with specific inhibitors may provide a novel therapeutic strategy for patients with this malignancy .
特性
IUPAC Name |
6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O3/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTGHNMOSCSWJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。